molecular formula C20H30N2O B3025385 Benzyl N,N'-dicyclohexylimidocarbamate CAS No. 6738-17-6

Benzyl N,N'-dicyclohexylimidocarbamate

Cat. No.: B3025385
CAS No.: 6738-17-6
M. Wt: 314.5 g/mol
InChI Key: UJOBHDUOSZUDRP-UHFFFAOYSA-N
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Description

Benzyl N,N’-dicyclohexylimidocarbamate is a versatile chemical compound with the molecular formula C20H30N2O. It is known for its intriguing properties that contribute to its applications in various scientific research fields, including drug synthesis, organic chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N,N’-dicyclohexylimidocarbamate typically involves the reaction of benzyl isocyanate with dicyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzyl isocyanate+DicyclohexylamineBenzyl N,N’-dicyclohexylimidocarbamate\text{Benzyl isocyanate} + \text{Dicyclohexylamine} \rightarrow \text{Benzyl N,N'-dicyclohexylimidocarbamate} Benzyl isocyanate+Dicyclohexylamine→Benzyl N,N’-dicyclohexylimidocarbamate

Industrial Production Methods

Industrial production methods for Benzyl N,N’-dicyclohexylimidocarbamate involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N,N’-dicyclohexylimidocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of Benzyl N,N’-dicyclohexylimidocarbamate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from the reactions of Benzyl N,N’-dicyclohexylimidocarbamate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Benzyl N,N’-dicyclohexylimidocarbamate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl N,N’-dicyclohexylimidocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl N,N’-dicyclohexylimidocarbamate include other imidocarbamates and related derivatives. Some examples are:

  • Benzyl N,N’-diisopropylimidocarbamate
  • Benzyl N,N’-dimethylimidocarbamate

Uniqueness

Benzyl N,N’-dicyclohexylimidocarbamate is unique due to its specific structural features and the presence of cyclohexyl groups, which impart distinct chemical and physical properties. These properties make it suitable for a wide range of applications and differentiate it from other similar compounds.

Properties

IUPAC Name

benzyl N,N'-dicyclohexylcarbamimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-4-10-17(11-5-1)16-23-20(21-18-12-6-2-7-13-18)22-19-14-8-3-9-15-19/h1,4-5,10-11,18-19H,2-3,6-9,12-16H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOBHDUOSZUDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450231
Record name Benzyl N,N'-dicyclohexylimidocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6738-17-6
Record name Benzyl N,N'-dicyclohexylimidocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl N,N'-dicyclohexylimidocarbamate
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Benzyl N,N'-dicyclohexylimidocarbamate

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